molecular formula C23H30N6O B2447077 N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine CAS No. 1251606-29-7

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine

Cat. No. B2447077
CAS RN: 1251606-29-7
M. Wt: 406.534
InChI Key: PDLNMEMDHPTJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C23H30N6O and its molecular weight is 406.534. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine, due to its complex structure, is likely involved in the synthesis and characterization of novel chemical compounds. Similar compounds have been synthesized starting from core structures like carbazole, leading to derivatives with significant biological activities. These processes involve multiple steps, including the Mannich reaction, and are characterized using techniques like UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (D. Sharma, Nitin Kumar, D. Pathak, 2014; Neetu Verma, Shruti Awasthi, V. Jain, 2022).

Biological Activities

Compounds with structures similar to N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine have been evaluated for various biological activities. Some derivatives have shown significant antibacterial and antifungal activity, with potential applications in developing new antimicrobial agents. Others have demonstrated activity against cancer cell lines, suggesting potential use in cancer research and therapy (D. Sharma, Nitin Kumar, D. Pathak, 2014; H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer Properties

The synthesis and biological evaluation of compounds structurally related to N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine have led to the identification of molecules with potential anticancer properties. These compounds have been tested against various cancer cell lines, including breast cancer (MCF7), showcasing the potential of such molecules in the development of new anticancer agents (D. Sharma, Nitin Kumar, D. Pathak, 2014).

Molecular Structure Investigations

Research on compounds with similar structures includes detailed molecular structure investigations, which are essential for understanding their chemical behavior and potential biological activities. Techniques such as X-ray crystallography combined with Hirshfeld and DFT calculations have been employed to analyze intermolecular interactions and predict electronic properties, providing valuable insights for further synthetic and biological studies (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various receptors due to the presence of a piperazine ring , which is a common structural motif found in many pharmaceuticals . .

Mode of Action

Given the presence of the piperazine ring, it is possible that the compound may modulate the pharmacokinetic properties of a drug substance The compound may bind to its targets and induce changes that lead to its biological effects

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Based on the structure of the compound, it may potentially influence a variety of biochemical pathways. For instance, piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The presence of the piperazine ring in the compound suggests that it may have favorable pharmacokinetic properties . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities of piperazine derivatives , the compound may have a broad range of effects at the molecular and cellular level

properties

IUPAC Name

N,N-diethyl-5-[5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-4-28(5-2)21-10-9-19(16-24-21)23-25-22(30-26-23)17-27-11-13-29(14-12-27)20-8-6-7-18(3)15-20/h6-10,15-16H,4-5,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNMEMDHPTJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.